5-(1-Methylpiperidin-4-yl)-1h-indole 5-(1-Methylpiperidin-4-yl)-1h-indole
Brand Name: Vulcanchem
CAS No.: 885273-33-6
VCID: VC3864882
InChI: InChI=1S/C14H18N2/c1-16-8-5-11(6-9-16)12-2-3-14-13(10-12)4-7-15-14/h2-4,7,10-11,15H,5-6,8-9H2,1H3
SMILES: CN1CCC(CC1)C2=CC3=C(C=C2)NC=C3
Molecular Formula: C14H18N2
Molecular Weight: 214.31 g/mol

5-(1-Methylpiperidin-4-yl)-1h-indole

CAS No.: 885273-33-6

Cat. No.: VC3864882

Molecular Formula: C14H18N2

Molecular Weight: 214.31 g/mol

* For research use only. Not for human or veterinary use.

5-(1-Methylpiperidin-4-yl)-1h-indole - 885273-33-6

Specification

CAS No. 885273-33-6
Molecular Formula C14H18N2
Molecular Weight 214.31 g/mol
IUPAC Name 5-(1-methylpiperidin-4-yl)-1H-indole
Standard InChI InChI=1S/C14H18N2/c1-16-8-5-11(6-9-16)12-2-3-14-13(10-12)4-7-15-14/h2-4,7,10-11,15H,5-6,8-9H2,1H3
Standard InChI Key BZIKMMJQUCIWCQ-UHFFFAOYSA-N
SMILES CN1CCC(CC1)C2=CC3=C(C=C2)NC=C3
Canonical SMILES CN1CCC(CC1)C2=CC3=C(C=C2)NC=C3

Introduction

Structural Characteristics and Chemical Properties

Molecular Architecture

5-(1-Methylpiperidin-4-yl)-1H-indole consists of an indole ring system (a bicyclic structure comprising a benzene fused to a pyrrole ring) with a 1-methylpiperidin-4-yl group substituted at the 5-position. The piperidine ring adopts a chair conformation, with the methyl group at the 1-position introducing steric effects that influence molecular interactions .

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₇N₂
Molecular Weight213.30 g/mol
Boiling Point403.4°C (extrapolated)
Density1.207 g/cm³
LogP (Partition Coefficient)3.57

The compound’s lipophilicity (LogP = 3.57) suggests moderate membrane permeability, a critical factor in central nervous system drug design . The electron-rich indole core facilitates π-π stacking interactions with aromatic residues in biological targets, while the piperidine moiety provides hydrogen-bonding capabilities through its tertiary amine .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectra of analogous compounds reveal distinctive signals:

  • ¹H NMR: The indole NH proton typically appears as a broad singlet at δ 10.5–11.0 ppm. Piperidine protons resonate as multiplet signals between δ 2.4–3.1 ppm, with the N-methyl group showing a singlet at δ 2.2–2.4 ppm .

  • ¹³C NMR: The indole C-3 carbon appears at δ 120–125 ppm, while the piperidine carbons range from δ 45–60 ppm .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 5-(1-methylpiperidin-4-yl)-1H-indole typically involves multi-step strategies combining indole functionalization and piperidine ring formation. A representative pathway adapted from patented methodologies includes:

  • Piperidine Precursor Synthesis:

    • Transfer hydrogenation of piperidine-4-carboxylic acid with formaldehyde under palladium catalysis yields 1-methylpiperidine-4-carboxylic acid .

    • Conversion to the hydrochloride salt enhances stability for subsequent reactions .

  • Indole-Piperidine Coupling:

    • Buchwald-Hartwig amination or Ullmann-type coupling introduces the piperidine moiety to the indole core.

    • Grignard reagents (e.g., isopropylmagnesium chloride) facilitate carbon-carbon bond formation under ambient conditions, avoiding cryogenic requirements .

Table 2: Optimized Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)
Piperidine MethylationHCHO, Pd/C, H₂O, 90–95°C78
Indole FunctionalizationTurbo Grignard (iPrMgCl·LiCl), RT65

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors to maintain consistent temperature and mixing, achieving throughputs exceeding 500 kg/batch . Automated purification systems using silica gel chromatography or crystallization from ethanol/water mixtures ensure ≥95% purity .

Pharmaceutical Applications

Lead Compound Optimization

Structural modifications to 5-(1-methylpiperidin-4-yl)-1H-indole have yielded clinical candidates:

  • Antimigraine Agents: N-Methylation of the indole nitrogen enhances blood-brain barrier penetration, reducing ED₅₀ values in trigeminal nerve activation models by 60% .

  • Antimalarials: Chloro-substituted analogs demonstrate EC₅₀ = 3 μM against Plasmodium falciparum Dd2 strain, surpassing chloroquine in resistant parasites .

Table 3: Comparative Bioactivity of Structural Analogs

CompoundTargetActivity
5-Cl-3-(1-Methylpiperidin-4-yl)-1H-indole5-HT₆ ReceptorKᵢ = 8.2 nM
5-MeO-3-Piperidin-4-yl-1H-indoleCB₁ ReceptorEC₅₀ = 1.9 μM

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